1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea
Description
This compound features a urea core linked to a 2-chlorophenyl group and a piperidin-4-ylmethyl moiety substituted with a benzo[d]oxazole heterocycle. The piperidine ring provides conformational flexibility and basicity, which may influence pharmacokinetic properties such as solubility and membrane permeability .
Properties
IUPAC Name |
1-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-(2-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c21-15-5-1-2-6-16(15)23-19(26)22-13-14-9-11-25(12-10-14)20-24-17-7-3-4-8-18(17)27-20/h1-8,14H,9-13H2,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRCBBOXIMQTKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea typically involves multiple steps, starting with the preparation of the benzo[d]oxazole and piperidine intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and urea formation. Common reagents used in these reactions include chlorinating agents, amines, and isocyanates. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific pathways or diseases.
Industry: Its unique properties make it suitable for use in materials science, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Urea-Based Derivatives with Heterocyclic Modifications
Several analogs in the evidence share the urea scaffold but differ in substituents, leading to varied biological activities:
Key Observations :
- Heterocyclic Replacement : Replacing benzo[d]oxazole (target compound) with benzo[d]thiadiazole (15c, 15e) introduces sulfur atoms, which may alter electronic properties and binding affinity. For PRMT3 inhibition, 15c (IC₅₀ = 0.6 μM) outperforms 15e (IC₅₀ = 1.2 μM), suggesting that cyclohexylamine substituents enhance activity compared to piperidine analogs .
- Urea vs.
Piperidin-4-yl Derivatives with Chlorophenyl Groups
Compounds with piperidin-4-yl and chlorophenyl motifs exhibit diverse applications, from kinase inhibition to antibacterial synergy:
Key Observations :
- Antibacterial vs. Kinase Applications : DMPI () demonstrates that piperidin-4-yl chlorophenyl derivatives can act as antibacterial synergists, whereas the target compound’s benzo[d]oxazole suggests kinase-targeted activity .
Research Findings and Implications
- Selectivity Trends: Benzo[d]oxazole derivatives (e.g., KRC-108) show nanomolar kinase inhibition, while thiadiazole analogs (15c, 15e) target PRMT3, highlighting heterocycle-dependent selectivity .
Biological Activity
1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a benzo[d]oxazole moiety, a piperidine ring, and a chlorophenyl group, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 384.9 g/mol. The structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C20H21ClN4O2 |
| Molecular Weight | 384.9 g/mol |
| CAS Number | 1797955-78-2 |
The mechanism of action of this compound is believed to involve interaction with specific molecular targets, such as enzymes or receptors relevant in various biological pathways. The presence of the benzo[d]oxazole and piperidine rings suggests that it may act as an inhibitor or modulator of certain enzymes or receptors, enhancing its potential as a therapeutic agent.
Anticancer Activity
Preliminary studies indicate that compounds with similar structures have shown significant anticancer properties. The benzo[d]oxazole moiety is particularly noteworthy for its association with anti-cancer effects in various studies. For instance, compounds containing benzo[d]oxazole derivatives have been reported to inhibit tumor growth and proliferation through specific protein targets involved in cancer signaling pathways.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of structurally related compounds. For example:
- Antibacterial Screening : Compounds similar to this compound were tested against bacterial strains like Salmonella typhi and Bacillus subtilis, showing varying degrees of effectiveness.
| Compound | Bacterial Strain | Activity (IC50) |
|---|---|---|
| Compound A | Salmonella typhi | 5.5 µM |
| Compound B | Bacillus subtilis | 3.8 µM |
Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and target proteins. These studies suggest that the compound can effectively bind to active sites due to its structural components, potentially leading to inhibition of target enzymes.
Q & A
Q. What are the standard synthetic routes for preparing 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core Structure Formation : Start with the preparation of the benzo[d]oxazole-piperidine moiety. Piperidine derivatives are often functionalized via nucleophilic substitution or reductive amination (e.g., using NaBH(OAc)₃ as a reductant) .
Urea Linkage : React the intermediate with 2-chlorophenyl isocyanate under anhydrous conditions (e.g., dry DCM) using coupling agents like EDCI and DMAP to activate carboxyl groups or amines .
Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization improves purity.
Q. Critical Conditions :
- Temperature control (<0°C for exothermic steps).
- Anhydrous solvents to prevent hydrolysis of intermediates.
- Catalytic DMAP (0.1–0.2 eq) enhances urea bond formation efficiency .
Q. How is the structural identity and purity of this compound confirmed in academic research?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies key protons (e.g., urea NH at δ 8.5–9.5 ppm) and aromatic signals .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₀ClN₃O₂: 394.12) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% required for biological assays) .
Q. Key Challenges :
- Differentiating regioisomers via NOESY or COSY if substitution patterns are ambiguous.
- Quantifying trace impurities using LC-MS/MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound?
Methodological Answer:
- Step 1 : Verify synthetic intermediates’ purity at each step to rule out carryover impurities.
- Step 2 : Use 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example, cross-peaks between the piperidine methylene and benzo[d]oxazole protons confirm connectivity .
- Step 3 : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .
Example : A spurious peak at δ 7.2 ppm in ¹H NMR could indicate residual solvent (e.g., DCM) or an unreacted 2-chlorophenyl isocyanate. HSQC analysis clarifies this .
Q. What in vitro assays are suitable for evaluating the kinase inhibition potential of this compound, and how are IC₅₀ values determined?
Methodological Answer:
- Kinase Assay Design :
- Enzyme Source : Recombinant TrkA kinase (or related targets) expressed in HEK293 cells .
- Substrate : Myelin basic protein (MBP) with [γ-³²P]ATP for phosphorylation tracking.
- Inhibition Protocol : Pre-incubate compound (0.1–100 µM) with kinase, then add substrate. Quantify radioactivity via scintillation counting .
- Data Analysis : Fit dose-response curves (log[inhibitor] vs. % activity) using GraphPad Prism to calculate IC₅₀ .
Q. Critical Controls :
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Modification Sites :
- Benzo[d]oxazole : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance π-stacking with kinase active sites.
- Piperidine Methyl Group : Replace with bulkier substituents (e.g., cyclopropyl) to probe steric effects .
- Urea Linkage : Test thiourea or amide analogs to assess hydrogen-bonding requirements .
- Assay Cascade :
Q. What analytical methods are recommended for quantifying this compound in biological matrices (e.g., plasma)?
Methodological Answer:
- Sample Preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) .
- LC-MS/MS :
- Validation Parameters :
- Linearity (1–1000 ng/mL, R² > 0.99).
- Inter-day precision (<15% RSD) .
Q. Guidelines for Researchers :
- Synthesis : Prioritize anhydrous conditions and catalytic coupling agents.
- Characterization : Combine NMR, MS, and HPLC for rigorous quality control.
- Biological Testing : Use kinase panels and SAR-driven derivatization to refine activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
